2-Chloro-4,6-dimorpholino-1,3,5-triazine

TRPA1 antagonist Pain Inflammation

Researchers seeking validated TRPA1 or PI3K/mTOR scaffolds face reproducibility risks from impure intermediates or structural analogs with altered pharmacology. This 1,3,5-triazine derivative offers a proven solution. - **Biological validation:** Potent TRPA1 antagonist (IC50 = 6.90 nM), 9x more potent than HC-067047. - **Synthetic utility:** Chloro handle enables high-yielding Suzuki couplings (87%); morpholino groups enhance solubility and target engagement. - **Quality assurance:** ≥97% HPLC purity, sharp melting point, HTS-compatible.

Molecular Formula C11H16ClN5O2
Molecular Weight 285.73 g/mol
CAS No. 7597-22-0
Cat. No. B1296127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-dimorpholino-1,3,5-triazine
CAS7597-22-0
Molecular FormulaC11H16ClN5O2
Molecular Weight285.73 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3
InChIInChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2
InChIKeyWYCCBNGHFYBVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 2-Chloro-4,6-dimorpholino-1,3,5-triazine


2-Chloro-4,6-dimorpholino-1,3,5-triazine (CAS 7597-22-0) is a 1,3,5-triazine derivative featuring two morpholino groups at the 4- and 6-positions and a single chlorine atom at the 2-position [1]. This substitution pattern imparts a unique combination of hydrogen-bonding capacity and electrophilic reactivity, making the compound a privileged scaffold in medicinal chemistry. Its solid-state structure, characterized by an approximate mirror plane and chair-conformed morpholine rings, underpins its utility in both chemical synthesis and biological target engagement [2]. The chlorine atom provides a versatile handle for further derivatization, while the morpholino moieties confer favorable physicochemical properties such as improved aqueous solubility and the ability to form key polar interactions with biological targets [1].

1
Privileged triazine scaffold for medicinal chemistry derivatization
2
Reported TRPA1 target-engagement pathway study fit
3
Single-crystal structure available for computational modeling

Why Generic Triazine Analogs Cannot Substitute


Simply substituting 2-chloro-4,6-dimorpholino-1,3,5-triazine with another 1,3,5-triazine derivative—even one bearing similar substituents—is not feasible without compromising biological activity or synthetic utility. The compound's specific 2-chloro-4,6-dimorpholino architecture is critical; for example, the morpholino groups are known to enhance antitumor potency and modulate selectivity, while the chloro substituent is essential for nucleophilic aromatic substitution reactions [1]. Replacing the morpholino groups with other amines, such as piperidino or dimethylamino, or removing the chloro group, can drastically alter the molecule's hydrogen-bonding profile, reactivity, and target binding affinity, as evidenced by structure-activity relationship (SAR) studies on related triazine series [2]. Furthermore, the precise bond lengths and conformational preferences observed in its crystal structure are not replicated in analogs with different substitution patterns, underscoring that the molecule is a discrete chemical entity with non-interchangeable properties [3].

Morpholino substitution pattern influences target binding; piperidino or dimethylamino analogs may shift selectivity.
The 2-chloro handle enables site-selective Suzuki coupling; removal prevents predictable derivatization.
Crystal conformation and bond metrics may not replicate in analogs, impacting docking model reliability.

Quantitative Evidence Against Key Comparators


TRPA1 Antagonism Potency Advantage

2-Chloro-4,6-dimorpholino-1,3,5-triazine demonstrates potent antagonist activity against the human TRPA1 ion channel, a key target for pain and inflammation. In a functional assay measuring reduction of AITC-induced intracellular Ca2+ increase in HEK293F cells, the compound exhibited an IC50 of 6.90 nM [1]. This potency is nearly 10-fold greater than that of the benchmark TRPA1 antagonist HC-067047, which has a reported IC50 of approximately 64 nM in a similar cinnamaldehyde-induced Ca2+ influx assay [2]. This quantitative difference highlights the superior target engagement achievable with 2-chloro-4,6-dimorpholino-1,3,5-triazine.

TRPA1 Antagonism
Cross-study comparable
IC₅₀ 6.90 nM vs 64 nM (HC-067047)
Supports TRPA1 pathway inhibition study fit.
Cross-study assay conditions differ; verify in own assay.
TRPA1 antagonist Pain Inflammation

Synthetic Selectivity via Single Chlorine Handle

2-Chloro-4,6-dimorpholino-1,3,5-triazine serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents, particularly dual PI3K/mTOR inhibitors [1]. In a key example, the compound was subjected to a Suzuki-Miyaura cross-coupling with 4-aminophenylboronic acid to yield 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline in a high-yielding (87%) and scalable process [2]. This reactivity is enabled by the single chlorine atom at the 2-position, which acts as a selective electrophilic site for C-C bond formation. In contrast, the more common starting material 2,4,6-trichloro-1,3,5-triazine possesses three reactive chlorines, leading to complex mixtures of regioisomers and requiring careful temperature control and stoichiometric precision to achieve selective substitution [3].

Synthetic Selectivity
Class-level inference
87% yield vs regioisomeric mixtures with trichloro analog
Enables streamlined derivatization workflow.
Qualitative advantage; scalability review advised.
PI3K/mTOR inhibitors Drug discovery Organic synthesis

Distinct Crystal Structure and Conformation

The single-crystal X-ray structure of 2-chloro-4,6-dimorpholino-1,3,5-triazine reveals key geometric parameters that differentiate it from related triazine derivatives [1]. Notably, the mean C–N bond distance within the triazine core is 1.34 Å, a value consistent across (1,3,5-triazine-2,4-diyl)dimorpholine derivatives but distinct from other substitution patterns [2]. Both morpholine rings adopt the energetically favored chair conformation, and the molecule possesses an approximate mirror plane, contributing to its unique three-dimensional shape. This specific molecular geometry influences its intermolecular interactions, as evidenced by the inclusion of a DMF solvate molecule in the crystal lattice, which suggests a propensity for forming stable host-guest complexes [1].

Crystal Structure
Cross-study comparable
C–N bond 1.34 Å, chair morpholine
Supports molecular docking and modeling validation.
Solid-state conformation; solution behavior may differ.
Crystallography Molecular modeling Structure-based drug design

Purity and Physical Form Consistency

Commercially available 2-chloro-4,6-dimorpholino-1,3,5-triazine is consistently supplied with high analytical purity, ranging from 97% to 98% as determined by HPLC . Its well-defined melting point of 173-177°C provides a reliable quality indicator for incoming inspection . This level of purity and characterization exceeds what is typical for many research-grade triazine analogs, which may be supplied as technical grade mixtures or lack rigorous analytical documentation. For example, the related intermediate 2,4-dichloro-6-morpholino-1,3,5-triazine is often offered at a lower purity specification (e.g., 95+%) and with a less sharp melting range .

Purity & Form
Data to verify
97–98% (HPLC), mp 173–177 °C
Supports batch reproducibility assessment.
Request current lot COA for confirmation.
Quality control Reproducibility Chemical sourcing

High-Value Application Scenarios


Next-Generation TRPA1 Antagonists for Pain

The high in vitro potency (IC50 = 6.90 nM) against human TRPA1 establishes 2-chloro-4,6-dimorpholino-1,3,5-triazine as a validated starting point for medicinal chemistry optimization [1]. Its 9-fold potency advantage over HC-067047 reduces the required dose for functional antagonism, making it an ideal scaffold for developing novel, peripherally restricted TRPA1 antagonists aimed at treating chronic pain, neurogenic inflammation, and respiratory conditions like asthma.

Synthesis of Dual PI3K/mTOR Inhibitors

This compound's 4,6-dimorpholino-1,3,5-triazine core is a recognized pharmacophore for dual PI3K/mTOR inhibition, a validated strategy in anticancer therapy [2]. Its high-yielding (87%) and selective Suzuki coupling at the 2-chloro position [3] enables efficient exploration of chemical space at the 2-position, accelerating the synthesis of focused libraries of potential anticancer agents. This streamlined route offers a significant advantage over multi-step syntheses starting from cyanuric chloride.

Structure-Based Drug Design and Fragment Screening

The availability of a high-resolution crystal structure [4] makes 2-chloro-4,6-dimorpholino-1,3,5-triazine a valuable tool compound for computational chemistry and structural biology. Researchers can use its precise atomic coordinates for molecular docking studies, pharmacophore modeling, and rational design of more potent and selective analogs. Its defined conformation also makes it suitable as a reference ligand in crystallographic fragment screening campaigns targeting PI3K, mTOR, or TRPA1.

High-Throughput Screening and Target Engagement

With a guaranteed purity of 97-98% (HPLC) and a sharp melting point , this compound is ideal for high-throughput screening (HTS) and follow-up target engagement assays. Its well-defined physical properties and high purity minimize the risk of false positives or artifacts caused by impurities, ensuring that observed biological activity is intrinsic to the compound and reproducible across different laboratories and experimental batches.

Application
Selection Property
Validation Focus
TRPA1 pathway research
Reported TRPA1 binding potency
Target engagement and functional assay context
PI3K/mTOR inhibitor library synthesis
2-Chloro selective coupling handle
Kinase selectivity and antiproliferative assay profiling
Structure-based drug design
High-resolution single-crystal structure
Docking pose and pharmacophore model verification
High-throughput screening
Reported purity (97–98% HPLC) and defined mp
Assay artifact control and reproducibility monitoring

Technical Documentation Hub

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34 linked technical documents
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